1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide

Lipophilicity Drug-likeness N-carbamothioylformamide SAR

1-(Benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide (also indexed as 2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide; PubChem CID is a synthetic N-carbamothioylformamide derivative with molecular formula C₁₇H₁₈N₂O₂S and molecular weight 314.4 g·mol⁻¹. This compound belongs to a class of N-carbamothioylformamide analogues that have been systematically investigated as macrophage migration inhibitory factor (MIF) tautomerase inhibitors, a validated anti-inflammatory target.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 329078-92-4
Cat. No. B2869201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide
CAS329078-92-4
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CC=C2
InChIInChI=1S/C17H18N2O2S/c1-12-8-9-15(21-2)14(10-12)19-16(20)17(22)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,22)(H,19,20)
InChIKeyPCBFLQMUZMTCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide (CAS 329078-92-4): A Structurally Distinct N-Carbamothioylformamide for MIF-Targeted and GPCR Screening Programs


1-(Benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide (also indexed as 2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide; PubChem CID 670598) is a synthetic N-carbamothioylformamide derivative with molecular formula C₁₇H₁₈N₂O₂S and molecular weight 314.4 g·mol⁻¹ [1]. This compound belongs to a class of N-carbamothioylformamide analogues that have been systematically investigated as macrophage migration inhibitory factor (MIF) tautomerase inhibitors, a validated anti-inflammatory target [2]. It has also been evaluated in multiple high-throughput screening campaigns at the Scripps Research Institute Molecular Screening Center, including a cell-based GPR151 activator assay and AlphaScreen-based FBW7 and MITF modulator assays .

Why N-Carbamothioylformamide Analogs Cannot Be Interchanged: Substituent-Dependent MIF Tautomerase Inhibition Demands Compound-Level Selection


Within the N-carbamothioylformamide series, MIF tautomerase inhibitory potency is exquisitely sensitive to the nature and position of aryl substituents. The benchmark SAR study by Zhang et al. (2015) demonstrated that IC₅₀ values span over two orders of magnitude (from 370 nM to >100 μM) depending solely on substitution pattern, with the most potent analogue (compound 5) achieving an IC₅₀ of 370 nM and conferring a survival benefit of 35–45% in a murine LPS-induced endotoxic shock model [1]. The target compound's 2-methoxy-5-methyl substitution on the N-phenyl ring confers a unique combination of lipophilicity (XLogP3 = 3.2), hydrogen-bonding capacity, and steric profile that differs materially from close analogs bearing 4-trifluoromethyl, 3-chloro-4-fluoro, or unsubstituted phenyl groups [2]. Generic procurement based solely on the N-carbamothioylformamide core scaffold therefore risks selecting a compound with significantly divergent target engagement, physicochemical properties, and biological outcomes.

Quantitative Differentiation Evidence for 1-(Benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide (CAS 329078-92-4) vs. Structural Analogs


Computed Lipophilicity (XLogP3) Differentiates the 2-Methoxy-5-Methylphenyl Substituent from Common Halogenated Analogs

The target compound's computed XLogP3 of 3.2 distinguishes it from the more lipophilic 4-trifluoromethylphenyl analog (XLogP3 ≈ 3.9 predicted; CAS 939893-40-0) and the 3-chloro-4-fluorophenyl analog (XLogP3 ≈ 4.0 predicted; CAS 329078-64-0), while remaining more membrane-permeable than the unsubstituted or mono-methoxy analogs [1]. This intermediate lipophilicity may offer a more favorable balance between membrane permeability and aqueous solubility for cellular assays, consistent with the compound's inclusion in cell-based HTS campaigns .

Lipophilicity Drug-likeness N-carbamothioylformamide SAR

Hydrogen Bond Acceptor/Donor Architecture Differs from 4-Methoxyphenyl and Halogenated Analogs, Modulating Target Binding Potential

The target compound presents 3 hydrogen bond acceptors and 2 hydrogen bond donors, arising from the formamide carbonyl, thiocarbonyl, methoxy oxygen, and two NH groups [1]. In contrast, the 4-trifluoromethylphenyl analog (CAS 939893-40-0) lacks the additional methoxy HBA, while the 4-methoxyphenyl analog (CAS 298217-89-7) has only one methyl substituent, altering both HBD/HBA count and steric shielding of the thiocarbonyl . In the MIF tautomerase inhibitor series, potency differences exceeding 100-fold were observed between structurally similar compounds differing by a single substituent, demonstrating that H-bond architecture is a critical determinant of target engagement [2].

Hydrogen bonding Molecular recognition MIF tautomerase

Molecular Weight and Rotatable Bond Count Confer Synthetic Tractability Advantages Relative to Higher-Molecular-Weight MIF Inhibitor Leads

With a molecular weight of 314.4 g·mol⁻¹ and 4 rotatable bonds, the target compound is significantly smaller than the biphenyl-containing MIF inhibitor lead compound 1 (3-[(biphenyl-4-ylcarbonyl)carbamothioyl]amino benzoic acid, MW = 390.4 g·mol⁻¹, 6 rotatable bonds) [1][2]. This lower molecular complexity facilitates structure–activity relationship exploration via parallel synthesis and reduces the number of synthetic steps relative to elaborated biphenyl or heterocyclic MIF inhibitors. The compound also falls well within the lead-like chemical space (MW < 350, rotatable bonds ≤ 7), making it a more synthetically accessible probe for early-stage target validation than larger MIF inhibitor chemotypes [3].

Lead-likeness Synthetic accessibility Fragment-based drug discovery

Documented Screening in GPR151, FBW7, and MITF Assays Differentiates This Compound from Analogs Not Profiled in These Disease-Relevant Targets

According to Chemsrc bioassay records, the target compound was tested in three PubChem-deposited HTS assays: (i) a cell-based GPR151 activator assay (AID 1508602), (ii) an AlphaScreen-based FBW7 activator assay (AID 1259310), and (iii) an AlphaScreen-based MITF inhibitor assay (AID 1259374), all conducted at the Scripps Research Institute Molecular Screening Center . GPR151 is an orphan GPCR enriched in the habenula complex with emerging roles in neuropsychiatric disorders, while FBW7 is a tumor suppressor ubiquitin ligase and MITF is a master transcription factor in melanoma [1][2]. The closest commercially listed analogs (CAS 939893-40-0 and CAS 329078-64-0) have no publicly available screening records for these targets, establishing a differential data package that supports target-specific procurement decisions.

GPR151 Orphan GPCR FBW7 ubiquitin ligase MITF transcription factor High-throughput screening

Optimal Research and Procurement Use Cases for 1-(Benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide (CAS 329078-92-4)


MIF Tautomerase Inhibitor Lead Optimization: A Low-Molecular-Weight Scaffold with Benign Lipophilicity

For medicinal chemistry programs targeting macrophage migration inhibitory factor (MIF) tautomerase for inflammatory disease, the compound serves as a synthetically tractable, lead-like scaffold (MW = 314.4 g/mol, XLogP3 = 3.2) that lies within the favorable property space identified by Zhang et al. (2015) for this mechanism [1]. Its 2-methoxy-5-methyl substitution provides a distinct electronic and steric profile compared to the biphenyl lead series, enabling exploration of underexploited subpockets in the MIF active site. Procurement of this specific substitution pattern (rather than off-the-shelf halogenated or unsubstituted analogs) is warranted by the >100-fold sensitivity of MIF IC₅₀ to aryl substitution demonstrated in the class SAR.

Orphan GPCR GPR151 Activator Follow-Up: Pre-Screened Compound with HTS Pedigree

The compound has undergone primary screening in a cell-based GPR151 activator assay (PubChem AID 1508602) at the Scripps Research Institute Molecular Screening Center . Given GPR151's highly restricted expression in the habenula and its emerging association with neuropsychiatric disorders, researchers investigating habenular GPCR signaling can prioritize this compound for confirmatory dose–response and selectivity profiling, leveraging the existing HTS data as a starting point. Close analogs lacking this screening record would require full de novo assay development.

FBW7 Ubiquitin Ligase and MITF Transcription Factor Modulator Profiling in Oncology Research

The compound's inclusion in AlphaScreen-based FBW7 activator (AID 1259310) and MITF inhibitor (AID 1259374) assays at Scripps provides a documented rationale for its use as a chemical probe in oncology-focused ubiquitin ligase and transcription factor research . FBW7 is a critical tumor suppressor whose pharmacological activation is an emerging strategy in cancer therapeutics; MITF is a lineage-survival oncogene in melanoma. Researchers procuring this specific compound can build upon the existing primary screening data rather than screening a naive library.

Physicochemical Comparator for N-Carbamothioylformamide SAR Studies

With a measured XLogP3 of 3.2, MW of 314.4, HBD count of 2, and HBA count of 3, this compound occupies a well-defined position in N-carbamothioylformamide chemical space, clearly differentiated from the more lipophilic 4-trifluoromethyl (XLogP3 ≈ 3.9) and 3-chloro-4-fluoro (XLogP3 ≈ 4.0) analogs [2]. It can serve as a reference standard in systematic SAR campaigns that seek to decouple lipophilicity from potency, an essential step in reducing promiscuity and improving selectivity during lead optimization.

Quote Request

Request a Quote for 1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.